molecular formula C8H15NO2 B13170830 3-(Azetidin-3-yl)-1-methoxybutan-2-one

3-(Azetidin-3-yl)-1-methoxybutan-2-one

Cat. No.: B13170830
M. Wt: 157.21 g/mol
InChI Key: DCZFTBFSHYERQL-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)-1-methoxybutan-2-one is a heterocyclic organic compound that features an azetidine ring, a four-membered nitrogen-containing ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)-1-methoxybutan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different functional groups.

    Reduction: Reduction reactions can convert the azetidine ring to other nitrogen-containing rings.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine for catalysis, hydrogen peroxide for oxidation, and sodium hydroxide for nucleophilic substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, aza-Michael addition can yield functionalized azetidine derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)-1-methoxybutan-2-one involves its interaction with molecular targets and pathways in biological systems. The azetidine ring can act as a pharmacophore, interacting with enzymes and receptors to exert its effects. For example, azetidine derivatives have been shown to inhibit specific enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azetidin-3-yl)-1-methoxybutan-2-one is unique due to its specific substitution pattern and the presence of a methoxy group, which can influence its reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with tailored properties .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3-(azetidin-3-yl)-1-methoxybutan-2-one

InChI

InChI=1S/C8H15NO2/c1-6(7-3-9-4-7)8(10)5-11-2/h6-7,9H,3-5H2,1-2H3

InChI Key

DCZFTBFSHYERQL-UHFFFAOYSA-N

Canonical SMILES

CC(C1CNC1)C(=O)COC

Origin of Product

United States

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